2-Cyclopropyl-6-ethylpyrimidin-4-amine

Description

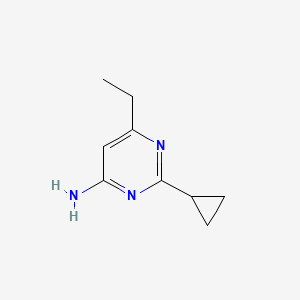

2-Cyclopropyl-6-ethylpyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopropyl substituent at the 2-position and an ethyl group at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry and agrochemical research. Its properties and applications must be inferred from analogs and related derivatives.

Properties

IUPAC Name |

2-cyclopropyl-6-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQQCRVIQUNPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-6-ethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with cyclopropyl and ethyl groups. This unique substitution pattern contributes to its distinct chemical and biological properties.

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| This compound | Cyclopropyl and ethyl groups on pyrimidine | Potential anti-inflammatory and antimicrobial effects |

| 2-Cyclopropyl-6-methylpyrimidin-4-amine | Cyclopropyl and methyl groups | Similar biological activity profile |

| 2-Cyclopropyl-6-methylpyrimidin-4-ol | Hydroxyl group instead of amine | Different biological activity profile |

Research indicates that this compound may exert its biological effects by inhibiting key enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, a study reported IC50 values for COX inhibition at around 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib . Additionally, animal models have shown that these compounds can significantly reduce inflammation markers in carrageenan-induced paw edema assays .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited. Further research is needed to elucidate its full antimicrobial potential.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly affect both potency and selectivity against target enzymes. For example, electron-donating groups have been shown to enhance anti-inflammatory activity by improving binding affinity to COX enzymes .

Key Findings from SAR Studies

- Substituent Influence : The presence of electron-releasing substituents enhances anti-inflammatory effects.

- Binding Affinity : Molecular docking studies indicate that structural modifications can improve binding to target enzymes, enhancing therapeutic efficacy .

- Optimization Strategies : Modifications at specific positions on the pyrimidine ring can lead to compounds with improved pharmacological profiles.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anti-inflammatory Drug Development : A series of derivatives were synthesized and tested for their COX inhibition properties, revealing promising candidates for further development as anti-inflammatory agents .

- Cancer Research : Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation through modulation of inflammatory pathways .

- Agricultural Applications : Due to its biological activity, this compound is also being explored for use in agrochemical formulations targeting plant pathogens .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-Cyclopropyl-6-ethylpyrimidin-4-amine serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

Case Study: Anti-inflammatory Efficacy

A study on carrageenan-induced edema in rats demonstrated that administration of this compound significantly reduced paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Drug Discovery

In drug discovery, this compound is utilized in high-throughput screening assays to identify potential drug candidates. Its ability to modulate specific biological pathways makes it a valuable tool for researchers.

Screening Assays

The compound's efficacy in inhibiting COX enzymes has made it a candidate for screening against various inflammatory conditions. The half-maximal inhibitory concentration (IC₅₀) values for COX-2 inhibition are reported to be around 0.04 µM, showcasing its potency relative to other compounds.

Molecular Biology

In molecular biology, this compound functions as a probe for studying enzyme mechanisms and protein-ligand interactions. Its unique structure allows researchers to explore the dynamics of enzyme activities and the effects of ligand binding.

Enzyme Interaction Studies

Research indicates that the compound can be used to investigate the kinetics of enzyme reactions, providing insights into how modifications in structure influence biological activity.

Industrial Chemistry

Beyond medicinal applications, this compound is also explored in industrial chemistry for developing agrochemicals and other industrial products. Its stability and reactivity make it suitable for various chemical processes.

Agrochemical Development

The compound's properties allow it to be incorporated into formulations aimed at pest control or enhancing crop resilience, contributing to agricultural advancements.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopropyl-6-ethylpyrimidin-4-amine with three analogs:

- 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine (CAS 1250038-98-2)

- 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine (CAS 121552-61-2)

- 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine (CAS 1111849-46-7)

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity and Stability: The chloro substituent in 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine introduces electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the ethyl group in the target compound may enhance metabolic stability .

Steric and Lipophilicity Considerations :

- The phenyl group in 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine adds steric bulk, which could impede membrane permeability or binding to compact active sites .

- The ethyl group in the target compound likely increases lipophilicity (logP ~2.5 estimated), favoring passive diffusion across biological membranes compared to methyl or chloro analogs.

Safety and Handling: 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine requires specific first-aid measures for inhalation exposure, indicating higher acute toxicity compared to non-halogenated analogs . No safety data are available for this compound, but the absence of electronegative substituents (e.g., Cl) may reduce reactivity-related hazards.

Methodological Considerations for Structural Analysis

While crystallographic data for this compound are absent, analogs are often analyzed using software like SHELXL for refinement and WinGX/ORTEP for visualization . Hydrogen-bonding patterns, critical for crystal packing, can be systematically evaluated via graph-set analysis , though substituents like ethyl or phenyl may disrupt typical pyrimidine interaction motifs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.